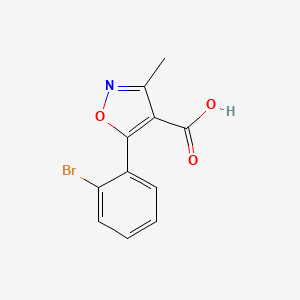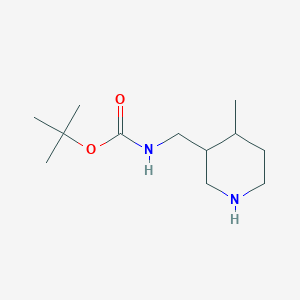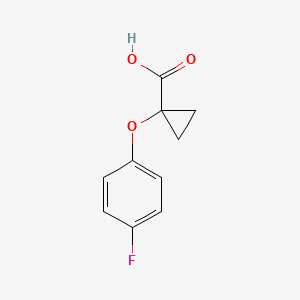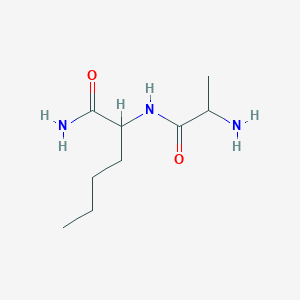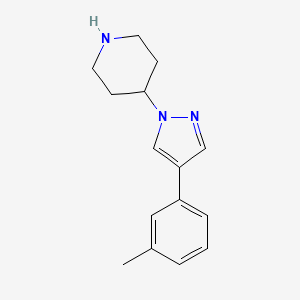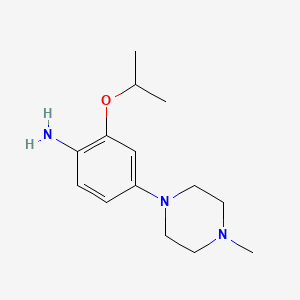
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Übersicht
Beschreibung
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline .
Molecular Structure Analysis
The InChI code for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline include a molecular weight of 249.36 . The compound’s InChI code provides further information about its chemical structure .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline and its analogues have been studied for their potential as kinase inhibitors. Boschelli et al. (2001) found that certain analogues, particularly those with a 4-methylpiperazine group, showed potent inhibition of Src kinase activity. This inhibition was effective in both Src enzymatic assays and Src-dependent cell proliferation, indicating potential applications in cancer treatment due to Src kinase's role in tumor growth (Boschelli et al., 2001).
Antimicrobial Activities
Compounds containing the 4-methylpiperazin-1-yl aniline moiety have been synthesized and evaluated for their antimicrobial properties. For instance, Yolal et al. (2012) explored eperezolid-like molecules, which included a 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivative, demonstrating significant anti-Mycobacterium smegmatis activity. These findings suggest a potential avenue for developing new antimicrobial agents (Yolal et al., 2012).
Synthesis of Bioactive Compounds
The molecule has been utilized in the synthesis of various bioactive compounds. Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the synthesis of antileukemic agents such as imatinib. This highlights its role in the development of significant pharmacological agents (Koroleva et al., 2011).
G-Quadruplex Stabilization
Pomeislová et al. (2020) investigated the use of 4-(4-methylpiperazin-1-yl)aniline derivatives as stabilizers of the c-MYC G-quadruplex, a structure in DNA with potential implications in cancer treatment. The stabilization of this structure by these compounds suggests a novel approach for anticancer therapy (Pomeislová et al., 2020).
5-HT Reuptake Inhibition
Compounds containing 4-methylpiperazin-1-yl aniline have been evaluated for their potential as antidepressants. Matzen et al. (2000) synthesized a series of unsymmetrical ureas, including derivatives with this compound, which exhibited both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism. This dual pharmacological profile indicates their potential efficiency in treating depression (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBROWUJHZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



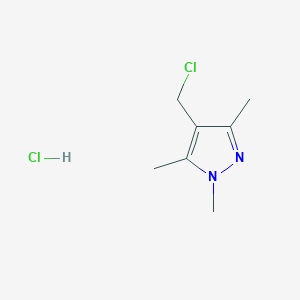
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
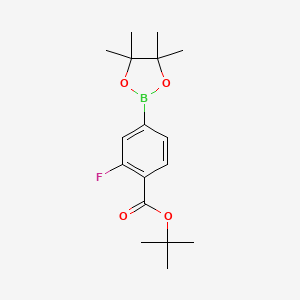
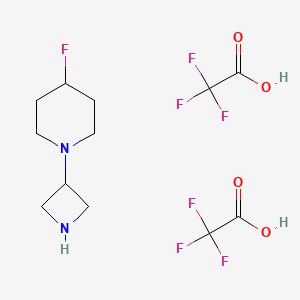
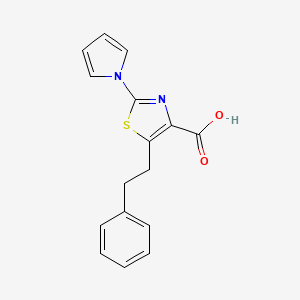
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
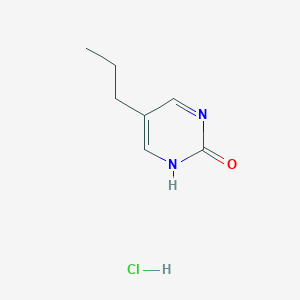
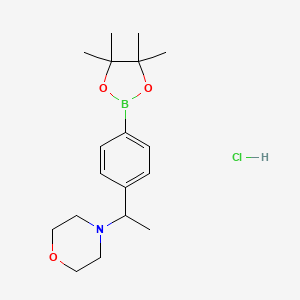
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
